

The Discovery and Development of ABBV-383: A Technical Guide

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

ABBV-383 (formerly known as TNB-383B) is an investigational bispecific antibody designed for the treatment of relapsed or refractory multiple myeloma (RRMM). This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of ABBV-383. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering insights into the methodologies and data that underpin the advancement of this promising therapeutic candidate.

Introduction to ABBV-383

ABBV-383 is a humanized IgG4 bispecific antibody that targets B-cell maturation antigen (BCMA) on multiple myeloma cells and the CD3 receptor on T-cells.[1][2] This dual-targeting mechanism facilitates the engagement of the patient's own T-cells to recognize and eliminate cancerous plasma cells.[1] A key differentiating feature of ABBV-383 is its unique design, which incorporates a low-affinity anti-CD3 arm. This design is intended to minimize the potential for cytokine release syndrome (CRS), a common and sometimes severe side effect of T-cell engaging therapies, while maintaining potent anti-tumor activity.[3]

Discovery and Antibody Generation



ABBV-383 was originally developed by TeneoBio, which was later acquired by AbbVie.[1] The discovery process leveraged TeneoBio's proprietary antibody discovery platform, which includes the UniRat® transgenic rat and the TeneoSeek high-throughput screening engine.

The UniRat® Platform

The UniRat® is a genetically engineered rat that produces fully human heavy-chain-only antibodies (hcAbs). This platform was instrumental in generating a diverse panel of high-affinity antibodies against specific targets.

TeneoSeek Discovery Engine

Following immunization of UniRats with BCMA and CD3 antigens, the TeneoSeek platform was employed to rapidly identify and select lead antibody candidates. This engine utilizes next-generation sequencing and bioinformatics to analyze the antibody repertoire of the immunized animals and identify clones with the desired binding characteristics. This high-throughput approach allowed for the screening of a vast number of antibodies to select for optimal affinity and specificity.

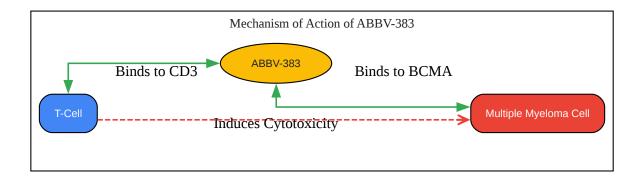
Mechanism of Action

ABBV-383 functions as a T-cell engager, bridging myeloma cells and T-cells to induce targeted cytotoxicity.

- BCMA Binding: One arm of the bispecific antibody binds with high avidity to BCMA, a protein highly expressed on the surface of malignant plasma cells.[4]
- CD3 Engagement: The other arm binds to the CD3 component of the T-cell receptor complex on cytotoxic T-lymphocytes.[1]
- T-Cell Activation and Tumor Cell Lysis: This cross-linking activates the T-cell, leading to the release of cytotoxic granules (containing perforin and granzymes) and subsequent lysis of the BCMA-expressing myeloma cell.[3]

The low-affinity binding to CD3 is a critical design feature intended to reduce the likelihood of systemic T-cell activation and the associated risk of severe cytokine release syndrome.[3]





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ABBV-383 Mediated T-cell Engagement and Cytotoxicity

Preclinical Development

A series of in vitro and in vivo studies were conducted to evaluate the efficacy and safety of ABBV-383 prior to its clinical development.

In Vitro Studies

Methodology:

- Target Cells: BCMA-expressing multiple myeloma cell lines.
- Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.
- Assay: Calcein-release assays were utilized to quantify target cell lysis. Target cells were labeled with calcein-AM, a fluorescent dye. Upon cell death, the dye is released and can be measured.
- Procedure: Varying concentrations of ABBV-383 were co-incubated with target and effector cells. The fluorescence in the supernatant was measured to determine the percentage of specific lysis.

Methodology:

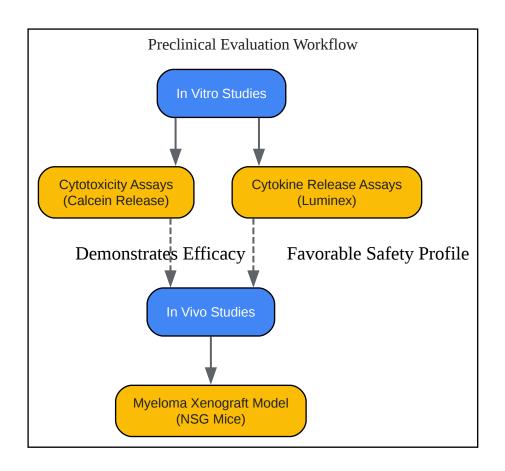


- Experimental Setup: Similar to the cytotoxicity assays, co-cultures of myeloma cells, PBMCs, and ABBV-383 were established.
- Analysis: Supernatants from the co-cultures were collected at various time points and analyzed for the presence of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-2) using multiplex bead arrays (e.g., Luminex).

In Vivo Studies

Methodology:

- Animal Model: Immunodeficient mice (e.g., NSG mice) were used to establish human multiple myeloma xenograft models.
- Procedure: Mice were engrafted with human myeloma cells and human PBMCs. Once tumors were established, mice were treated with ABBV-383.
- Endpoints: Tumor growth was monitored over time, and overall survival was assessed.





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Workflow of Preclinical Studies for ABBV-383

Clinical Development

ABBV-383 is currently being evaluated in clinical trials for patients with relapsed or refractory multiple myeloma.

Phase 1/2 Clinical Trial (NCT03933735)

This first-in-human, open-label, multicenter study was designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of ABBV-383 in patients with RRMM.

Key Aspects of the Trial Design:

- Patient Population: Patients with RRMM who have received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 antibody.[5]
- Treatment: ABBV-383 administered intravenously. The trial included a dose-escalation phase to determine the maximum tolerated dose (MTD) and a dose-expansion phase.[5]
- Primary Endpoints: Safety and tolerability, including the incidence of adverse events and dose-limiting toxicities.
- Secondary Endpoints: Overall response rate (ORR), duration of response (DOR), progression-free survival (PFS), and overall survival (OS).

Clinical Trial Data Summary

The following tables summarize key quantitative data from the clinical development of ABBV-383.



Parameter	Value	Reference
Pharmacokinetics		
Half-life (t½)	Approximately 13-16 days in cynomolgus monkeys	[6]
Phase 1/2 Efficacy (NCT03933735)		
Overall Response Rate (ORR)	80% at doses ≥40 mg	[7]
Phase 1/2 Safety (NCT03933735)		
Most Common Adverse Events	Cytokine Release Syndrome, Anemia, Thrombocytopenia	[7]
Grade ≥3 CRS	Low incidence	[7]
Dose Cohort	Overall Response Rate (ORR)	Reference
≥40 mg	80%	[7]

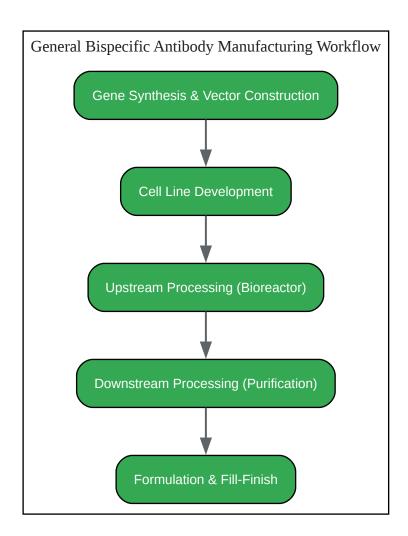
Synthesis and Manufacturing

As a biologic, the manufacturing of ABBV-383 is a complex process involving recombinant DNA technology and cell culture. While specific details of the manufacturing process for ABBV-383 are proprietary, the general steps for producing bispecific antibodies are as follows:

- Gene Synthesis and Vector Construction: The DNA sequences encoding the heavy and light chains of the anti-BCMA and anti-CD3 components are synthesized and cloned into expression vectors.
- Cell Line Development: The expression vectors are transfected into a mammalian host cell line (e.g., Chinese Hamster Ovary - CHO cells) to create a stable cell line that produces the bispecific antibody.



- Upstream Processing (Cell Culture): The engineered cell line is cultured in large-scale bioreactors under controlled conditions to produce the antibody.
- Downstream Processing (Purification): The bispecific antibody is purified from the cell culture supernatant through a series of chromatography steps to remove host cell proteins and other impurities.
- Formulation and Fill-Finish: The purified antibody is formulated into a stable buffer and filled into vials for clinical use.



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General Workflow for Bispecific Antibody Manufacturing



Conclusion

ABBV-383 is a promising investigational T-cell engaging bispecific antibody for the treatment of relapsed or refractory multiple myeloma. Its innovative design, featuring a low-affinity CD3 binding domain, aims to provide a favorable safety profile with reduced rates of severe cytokine release syndrome. Preclinical studies have demonstrated its potent anti-tumor activity, and early clinical data have shown encouraging efficacy in a heavily pre-treated patient population. Ongoing and future clinical trials will further delineate the therapeutic potential of ABBV-383 in the management of multiple myeloma.

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